Methyl 2-formyl-6-methoxynicotinate
Description
Methyl 2-formyl-6-methoxynicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring bearing a formyl group at the 2-position and a methoxy group at the 6-position, esterified with a methyl group at the carboxylate position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde functionality, which enables further derivatization, and its methoxy group, which influences electronic and steric properties.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 2-formyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-8-4-3-6(9(12)14-2)7(5-11)10-8/h3-5H,1-2H3 |
InChI Key |
YMOXPWKFDARZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-methoxynicotinate typically involves the formylation of methyl 6-methoxynicotinate. One common method includes the use of formylating agents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 2-carboxy-6-methoxynicotinate.
Reduction: Methyl 2-hydroxymethyl-6-methoxynicotinate.
Substitution: Methyl 2-formyl-6-substituted-nicotinate.
Scientific Research Applications
Methyl 2-formyl-6-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The formyl group in Methyl 2-formyl-6-methoxynicotinate enhances electrophilicity, making it suitable for nucleophilic additions (e.g., hydrazone formation) or cross-coupling reactions. In contrast, chloro and fluoro substituents in analogs (e.g., ) improve stability and bioactivity, often seen in agrochemicals or antibiotics.
- The methoxy group common to all compounds provides electron-donating effects, modulating ring reactivity and solubility.
Molecular Weight and Polarity :
- This compound has the lowest molecular weight (193.16 g/mol), likely due to the absence of halogens or bulky substituents. This may enhance its utility in reactions requiring lower steric hindrance.
Applications :
- Halogenated derivatives (e.g., ) are prioritized in drug discovery for their metabolic stability and target binding.
- The furan-containing analog () demonstrates the role of aromatic heterocycles in designing ligands for catalysis or receptor modulation.
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Thermodynamic Properties : Methoxy and formyl groups likely reduce melting points compared to halogenated derivatives, as seen in methyl ester analogs (e.g., ’s general methyl ester properties) .
Biological Activity
Methyl 2-formyl-6-methoxynicotinate is a compound belonging to the class of nicotinic acid derivatives. Its structure, characterized by the presence of a methoxy group and an aldehyde functional group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The methoxy group enhances its lipophilicity, which can influence its interaction with biological systems. The presence of both an aldehyde and a methoxy group contributes to its unique reactivity compared to other nicotinic acid derivatives.
| Property | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Methoxy (-OCH₃), Aldehyde (-CHO) |
| Lipophilicity | Enhanced due to methoxy group |
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that compounds related to this compound may possess anticancer properties. For instance, derivatives have shown efficacy against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
- Anti-inflammatory Effects : The compound may serve as a lead for drug development targeting inflammation due to its structural characteristics that allow interaction with inflammatory pathways .
- Antimicrobial Properties : Some nicotinates have demonstrated effectiveness against various bacterial strains, indicating potential use in antimicrobial applications .
The exact mechanisms of action for this compound are still under investigation. However, it is believed that:
- Interaction with Nicotinic Receptors : As a derivative of nicotinic acid, it may interact with nicotinic receptors, influencing metabolic pathways related to lipid metabolism and inflammation .
- Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells through mechanisms such as upregulation of specific proteins involved in apoptotic pathways .
Case Studies and Research Findings
- Antitumor Studies : A series of compounds derived from similar structures were evaluated for their anti-tumor activity. One compound exhibited significant anti-proliferative effects on various cancer cell lines, leading to cell cycle arrest and apoptosis induction .
- Metabolomic Analysis : Research involving metabolomic profiling of cancer cells exposed to xenobiotic mixtures indicated that certain pathways related to cell proliferation and oxidative stress are significantly altered upon exposure. This suggests potential interactions with compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
